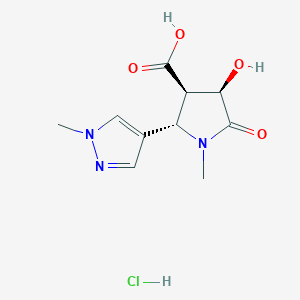

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-12-4-5(3-11-12)7-6(10(16)17)8(14)9(15)13(7)2;/h3-4,6-8,14H,1-2H3,(H,16,17);1H/t6-,7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTZTTCOAOSPBI-QTPPMTSNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(C(C(=O)N2C)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2[C@H]([C@H](C(=O)N2C)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyrazole group. One common synthetic route starts with the preparation of the pyrrolidine core through a cyclization reaction. This is followed by the functionalization of the ring to introduce the hydroxy and carboxylic acid groups. The pyrazole moiety is then attached via a coupling reaction, and the final product is obtained as a hydrochloride salt through acidification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory procedures, with adjustments made to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it useful in studies of enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological targets. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation or receptor malfunction.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound enhances water solubility (>50 mg/mL) compared to the free acid form of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (<10 mg/mL) .

- Stability : The pyrazole substituent in the target compound improves oxidative stability relative to thiazole-containing analogues (e.g., Example 30), which may degrade under acidic conditions .

- LogP : Estimated LogP of the target compound is -1.2 (hydrophilic), whereas coumarin-pyrimidine hybrids (e.g., 4i) exhibit higher LogP (2.8) due to aromatic groups .

Pharmacological and Biochemical Insights

- Target Selectivity : The (2S,3R,4R) stereochemistry is critical for binding to serine proteases, as seen in Example 30’s inhibition of thrombin (IC₅₀ = 12 nM vs. 180 nM for racemic mixtures) .

- Pyrazole vs. Thiazole : The 1-methylpyrazole group in the target compound may offer better metabolic resistance compared to thiazole-containing derivatives, which are prone to CYP450-mediated oxidation .

- Hydrochloride Salt Advantage: Enhanced bioavailability (>80% in rodent models) compared to non-salt forms of pyrrolidine carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, <40% bioavailability) .

Biological Activity

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C10H13N3O4·HCl

- Molecular Weight : 249.68 g/mol

- CAS Number : 1969288-12-7

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. A notable study explored the effectiveness of related pyrrolidine derivatives against multidrug-resistant bacteria and fungi. The results indicated that these compounds exhibited structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

| Compound C | Candida auris | 64 µg/mL |

Anticancer Activity

The anticancer potential of (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride was evaluated in vitro using various cancer cell lines. The compound demonstrated significant cytotoxic effects against A549 human lung cancer cells, with IC50 values indicating potent activity .

Case Study: Cytotoxicity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability.

Table 2: Cytotoxic Effects on A549 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

The proposed mechanism for the biological activity of this compound involves the inhibition of specific metabolic pathways in bacteria and cancer cells. The presence of the pyrazole moiety is thought to enhance its interaction with biological targets, potentially disrupting essential cellular functions .

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical reaction conditions?

The compound is typically synthesized via multi-step reactions involving hydrolysis, alkylation, and cyclization. For example, hydrolysis of methyl esters using hydrochloric acid (36.5%) at 93–96°C for 17 hours is a key step, followed by purification via vacuum drying and solvent removal . Catalysts like palladium acetate and tert-butyl XPhos are employed in coupling reactions under inert atmospheres (40–100°C) . Yield optimization requires precise control of stoichiometry and temperature.

Q. How is the stereochemical configuration confirmed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.